molecular formula C20H26N4O2 B5843208 2-{4-[(4-tert-butylphenoxy)acetyl]-1-piperazinyl}pyrimidine

2-{4-[(4-tert-butylphenoxy)acetyl]-1-piperazinyl}pyrimidine

Cat. No. B5843208
M. Wt: 354.4 g/mol
InChI Key: ZIDNLXGACQKCFW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related piperazine and pyrimidine derivatives involves multiple steps, including condensation reactions, nucleophilic substitutions, and the application of various reagents to introduce specific functional groups. For example, certain derivatives have been synthesized through reactions involving carbamimide and specific acids under basic conditions, characterized by spectroscopic methods like LCMS, NMR, IR, and XRD data (Sanjeevarayappa et al., 2015).

Molecular Structure Analysis

Molecular structure analysis, including X-ray diffraction studies, reveals detailed insights into the arrangement of atoms within the compound. For instance, tert-butyl 4-{3-[6-(4-methoxyphenyl)-2-methylpyrimidin-4-yl]quinolin-2-yl}piperazine-1-carboxylate exhibits distinct dihedral angles between pyrimidine and phenyl rings, and molecular interactions that dictate its structural configuration (Anthal et al., 2018).

Chemical Reactions and Properties

Chemical properties are heavily influenced by the functional groups present in the molecule. Reactions such as nucleophilic substitutions and condensations play crucial roles in the chemical behavior of piperazine and pyrimidine derivatives. These reactions enable the introduction of various substituents, altering the compound's chemical reactivity and interactions (Jang et al., 2010).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting points, and crystal structure, are determined through analytical techniques like X-ray crystallography. These properties are essential for understanding the compound's behavior in different environments and its suitability for specific applications (Mamat et al., 2012).

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents and stability under different conditions, are crucial for the development and application of these compounds. Studies on analogs and derivatives provide insights into the influence of different substituents on the compound's overall chemical behavior and potential applications in synthesis and medicinal chemistry (Komkov et al., 2021).

Safety and Hazards

“(4-tert-Butylphenoxy)acetyl chloride” is classified as a combustible solid . It does not have a flash point . It is also classified as a danger under the GHS classification, with hazard statements H302, H312, H314, and H332 .

Mechanism of Action

Target of Action

The primary targets of 2-{4-[(4-tert-butylphenoxy)acetyl]-1-piperazinyl}pyrimidine are the Histamine H3 Receptor (H3R) and Monoamine Oxidase B (MAO B) . These targets play crucial roles in the regulation of neurotransmitters in the brain. H3R is involved in the release and synthesis of histamine and other neurotransmitters, while MAO B is responsible for the breakdown of dopamine, a key neurotransmitter involved in motor control and reward systems.

Mode of Action

This compound acts as an antagonist at the H3R and an inhibitor of MAO B . As an H3R antagonist, it prevents the action of histamine at the H3 receptor, leading to increased release of histamine and other neurotransmitters. As an MAO B inhibitor, it prevents the breakdown of dopamine, thereby increasing its availability .

Biochemical Pathways

The antagonism of H3R and inhibition of MAO B by 2-{4-[(4-tert-butylphenoxy)acetyl]-1-piperazinyl}pyrimidine affects several biochemical pathways. The increased release of histamine can influence various physiological functions such as sleep-wake cycles, energy balance, and cognitive processes. The increased availability of dopamine can enhance motor control and reward systems .

Pharmacokinetics

While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for this compound are not readily available, compounds with similar structures are generally well absorbed and distributed throughout the body. The compound’s interaction with its targets suggests it can cross the blood-brain barrier. It is likely metabolized by the liver and excreted via the kidneys .

Result of Action

The molecular and cellular effects of 2-{4-[(4-tert-butylphenoxy)acetyl]-1-piperazinyl}pyrimidine’s action include increased levels of histamine and dopamine in the brain. This can lead to enhanced neurotransmission and potential improvements in conditions like Parkinson’s disease, where dopamine levels are typically reduced .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of 2-{4-[(4-tert-butylphenoxy)acetyl]-1-piperazinyl}pyrimidine. For instance, extreme pH or temperature conditions could affect the compound’s stability or its interaction with its targets. The presence of other substances, such as drugs or inhibitors, could also impact its efficacy by competing for the same targets or altering its metabolism .

properties

IUPAC Name

2-(4-tert-butylphenoxy)-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O2/c1-20(2,3)16-5-7-17(8-6-16)26-15-18(25)23-11-13-24(14-12-23)19-21-9-4-10-22-19/h4-10H,11-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIDNLXGACQKCFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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